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  • Product: 4-Chloroquinoline-2-carbaldehyde
  • CAS: 28615-67-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 4-Chloroquinoline-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 4-Chloroquinoline-2-carbaldehyde is a highly versatile, electrophilic building block widely utilized in the synthesis of advanced therapeutics, including nuclear factor erythroid-2-related factor 2 (NRF...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloroquinoline-2-carbaldehyde is a highly versatile, electrophilic building block widely utilized in the synthesis of advanced therapeutics, including nuclear factor erythroid-2-related factor 2 (NRF2) activators, antimalarials, and fluorescent probes . The presence of both a reactive aldehyde moiety and a labile chloro substituent at the C-4 position makes it an ideal substrate for aldol condensations and nucleophilic aromatic substitutions. However, its bifunctional nature demands rigorous spectroscopic characterization to ensure structural integrity and purity before downstream application. This whitepaper provides an in-depth, causality-driven guide to the synthesis, isolation, and spectroscopic validation of 4-chloroquinoline-2-carbaldehyde.

Chemical Context and Reactivity Profile

The quinoline core of 4-chloroquinoline-2-carbaldehyde is heavily deactivated by two strong electron-withdrawing groups: the C-2 formyl group and the C-4 chlorine atom.

  • The C-4 Chloro Group: Acts as an excellent leaving group for SNAr (nucleophilic aromatic substitution) reactions, activated by the electron-deficient nature of the quinoline nitrogen.

  • The C-2 Aldehyde: Serves as a prime site for olefination or aldol condensations (e.g., synthesizing quinolinylchalcones).

Because these groups strongly withdraw electron density via both inductive and resonance effects, they significantly deshield the aromatic protons and carbons, pushing their Nuclear Magnetic Resonance (NMR) signals downfield. Understanding this electronic environment is critical for interpreting the spectroscopic data accurately.

Synthesis and Sample Preparation Workflow

The synthesis of 4-chloroquinoline-2-carbaldehyde is typically achieved via a two-step sequence starting from 2-methylquinolin-4-ol. The methodology below outlines the standard protocol while explaining the mechanistic causality behind each operational choice [1].

Step 1: Chlorination and Aromatization

Objective: Convert the tautomeric 4-quinolone/4-hydroxyquinoline core into 4-chloro-2-methylquinoline.

  • Reaction: Suspend 4-hydroxy-2-methylquinoline (20 mmol) in neat Phosphorus Oxychloride (POCl₃, 10 mL). Heat the mixture at 140 °C for 2 hours.

    • Causality: POCl₃ serves a dual purpose as both the solvent and the chlorinating agent. The high thermal energy drives a Vilsmeier-Haack-type chlorination, replacing the hydroxyl group with a chloride while enforcing the fully aromatized quinoline structure.

  • Quenching & Neutralization: Cool the mixture to room temperature and slowly pour it into 200 mL of ice-water. Add concentrated NaOH dropwise until the solution reaches pH 10.

    • Causality: Quenching in ice-water safely hydrolyzes excess POCl₃. Initially, the highly acidic environment protonates the quinoline nitrogen, making the product water-soluble. Adjusting the pH to 10 deprotonates the quinolinium ion, rendering the neutral 4-chloro-2-methylquinoline insoluble in water and ready for extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate in vacuo.

Step 2: Selective Riley Oxidation

Objective: Oxidize the C-2 methyl group to an aldehyde without over-oxidizing to a carboxylic acid.

  • Reaction: Dissolve the crude 4-chloro-2-methylquinoline (approx. 10 mmol) in 1,4-dioxane (60 mL). Add Selenium Dioxide (SeO₂, 1.1–1.2 equivalents) and stir at 90 °C for 1 to 4 hours.

    • Causality: SeO₂ is highly chemoselective for allylic and benzylic positions (Riley oxidation). The C-2 methyl group is highly activated by the adjacent imine-like nitrogen. The reaction proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement of an allyl seleninic acid intermediate, which decomposes cleanly to the aldehyde [2].

  • Purification: Cool the mixture, dilute with methanol, and filter through a pad of silica gel or celite to remove insoluble red selenium byproducts. Concentrate the filtrate and purify via flash chromatography (DCM or EtOAc/Hexane) to yield 4-chloroquinoline-2-carbaldehyde as an orange/white solid.

SynthesisWorkflow A 2-Methylquinolin-4-ol (Starting Material) B POCl3, 140°C, 2h (Chlorination & Aromatization) A->B C 4-Chloro-2-methylquinoline (Intermediate) B->C D SeO2, Dioxane, 90°C (Selective Oxidation) C->D E 4-Chloroquinoline-2-carbaldehyde (Target Compound) D->E

Figure 1: Two-step synthesis workflow for 4-chloroquinoline-2-carbaldehyde.

Spectroscopic Characterization Data

Rigorous spectroscopic analysis is required to confirm the success of the Riley oxidation and the retention of the C-4 chloro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Causality: Deuterated chloroform (CDCl₃) is the solvent of choice. As a non-polar, aprotic solvent, it prevents hydrogen-bonding interactions that could artificially shift the sensitive aldehyde proton or cause line broadening.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400/500 MHz) [3]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Rationale
10.18 Singlet (s) 1H Aldehyde (-CHO) Highly deshielded by the diamagnetic anisotropy of the C=O bond and the electron-withdrawing quinoline core.
8.32 – 8.26 Multiplet (m) 2H Aromatic (H-5, H-8) Deshielded by the adjacent heteroatom (N) and the peri-chloro effect.
8.09 Singlet (s) 1H Aromatic (H-3) Appears as a distinct singlet due to isolation between the substituted C-2 and C-4 positions.
7.91 – 7.87 Multiplet (m) 1H Aromatic (H-7) Standard aromatic coupling in the carbocyclic ring.

| 7.82 – 7.77 | Multiplet (m) | 1H | Aromatic (H-6) | Standard aromatic coupling in the carbocyclic ring. |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100/125 MHz) [4]

Chemical Shift (δ, ppm) Carbon Type / Assignment
192.56 Carbonyl (C=O)
152.34 Quaternary (C-2)
148.67 Quaternary (C-8a, bridgehead adjacent to N)
144.20 Quaternary (C-4, attached to Cl)
131.30, 130.85, 130.19, 128.05 Aromatic CH (C-5, C-6, C-7, C-8)
124.41 Quaternary (C-4a, bridgehead)

| 117.57 | Aromatic CH (C-3) |

FT-IR and UV-Vis Spectroscopy

Table 3: Key Optical and Vibrational Signatures

Technique Key Feature Diagnostic Value
FT-IR ~1705–1720 cm⁻¹ (Strong) Confirms the presence of the conjugated C=O stretching vibration of the aldehyde.
FT-IR ~1080–1100 cm⁻¹ (Medium) Aryl C-Cl stretching vibration, confirming the retention of the chloro group.

| UV-Vis | λ_max ~250 nm, ~320 nm | Represents π-π* and n-π* electronic transitions characteristic of the conjugated quinoline chromophore. |

Quality Control & Validation Protocol

To ensure the compound acts as a reliable electrophile in downstream drug discovery workflows, a self-validating analytical loop must be executed. This logic prevents the propagation of unoxidized starting material or over-oxidized carboxylic acid impurities.

  • Phase 1 (Physical Integrity): Verify the melting point. Pure 4-chloroquinoline-2-carbaldehyde exhibits a sharp melting point at 138.1–140.2 °C [4]. Depression or broadening indicates residual selenium byproducts or unreacted intermediate.

  • Phase 2 (Structural Confirmation): Run ¹H NMR. The absolute requirement for batch release is the presence of the sharp 10.18 ppm singlet (aldehyde) and the complete absence of a ~2.7 ppm singlet (indicating 100% conversion of the C-2 methyl group).

  • Phase 3 (Functional Verification): FT-IR must confirm the C=O stretch. If the stretch shifts significantly higher (~1730 cm⁻¹) and is accompanied by a broad O-H stretch (2500–3000 cm⁻¹), over-oxidation to the carboxylic acid has occurred.

ValidationLogic Start Purified Compound (Orange/White Solid) NMR 1H & 13C NMR Check for CHO at 10.18 ppm Start->NMR IR FT-IR Spectroscopy Check C=O stretch ~1710 cm⁻¹ Start->IR MP Melting Point Check range 138-140 °C Start->MP Decision All Data Concordant? NMR->Decision IR->Decision MP->Decision Pass Validated for Downstream Synthesis Decision->Pass Yes Fail Repurify via Recrystallization (EtOH) Decision->Fail No Fail->Start Re-test

Figure 2: Self-validating analytical logic for batch qualification.

References

  • Kao, Y.-T., Chen, Y.-S., Tang, K.-W., Lee, J.-C., Tseng, C.-H., Tzeng, C.-C., Yen, C.-H., & Chen, Y.-L. (2020). Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators. Molecules, 25(14), 3133. MDPI. URL: [Link]

  • Osaka University Institutional Knowledge Archive (OUKA). Synthesis of HTO-OAc and Photochemical Properties. Osaka University. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloroquinoline-2-carbaldehyde: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a wide array of biological activities. The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of its electronic and steric properties, leading to the development of novel therapeutic agents and functional materials. 4-Chloroquinoline-2-carbaldehyde is a key intermediate, offering two reactive sites—the chloro group and the carbaldehyde—for further molecular elaboration. This guide provides a comprehensive overview of its known physical and thermodynamic properties, synthetic methodologies, and expected reactivity, serving as a critical resource for its application in research and drug development.

Core Physicochemical Properties

Experimental data for 4-chloroquinoline-2-carbaldehyde is somewhat limited in publicly accessible literature. However, key identifiers and some physical properties have been reported.

PropertyValueSource(s)
CAS Number 28615-67-0[1]
Molecular Formula C₁₀H₆ClNO[2]
Molecular Weight 191.61 g/mol [2]
Melting Point 231 °C (in ethanol)[3]
Physical Appearance White solid[2]
Boiling Point Not experimentally reported
Solubility Not experimentally reported in detail

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-chloroquinoline-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides insight into the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Data (500 MHz, CDCl₃): [2]

Chemical Shift (δ) ppmMultiplicityAssignment
10.20s1H, -CHO
8.34d, J = 8.4 Hz1H, Ar-H
8.30d, J = 8.4 Hz1H, Ar-H
8.12s1H, Ar-H

Note: The specific aromatic proton assignments require further 2D NMR analysis but are consistent with the substituted quinoline structure.

Synthesis and Reactivity: A Versatile Building Block

The synthesis of 4-chloroquinoline-2-carbaldehyde is typically achieved through a multi-step process starting from readily available precursors.

Synthetic Protocol: Oxidation of 4-chloro-2-methylquinoline

A common and effective method involves the oxidation of 4-chloro-2-methylquinoline using selenium dioxide.[4][5]

Step-by-Step Methodology:

  • Chlorination: 2-Methylquinolin-4-ol is treated with phosphorus oxychloride (POCl₃) to yield the intermediate, 4-chloro-2-methylquinoline.[5]

  • Oxidation: The resulting 4-chloro-2-methylquinoline is then oxidized with selenium dioxide (SeO₂) in a suitable solvent like dioxane. The reaction mixture is typically heated to drive the reaction to completion.[4][6]

  • Work-up and Purification: After the reaction, the mixture is cooled, and the crude product is isolated. Purification is generally achieved through column chromatography to yield pure 4-chloroquinoline-2-carbaldehyde.[2]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of 4-Chloroquinoline-2-carbaldehyde start 2-Methylquinolin-4-ol step1 Chlorination with POCl₃ start->step1 intermediate 4-Chloro-2-methylquinoline step1->intermediate step2 Oxidation with SeO₂ intermediate->step2 product 4-Chloroquinoline-2-carbaldehyde step2->product purification Purification (Column Chromatography) product->purification

Caption: General workflow for the synthesis of 4-chloroquinoline-2-carbaldehyde.

Reactivity Profile

The reactivity of 4-chloroquinoline-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the chloro-substituent to nucleophilic aromatic substitution.

  • Aldehyde Group: The carbaldehyde at the 2-position is a versatile handle for various chemical transformations, including:

    • Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases and with active methylene compounds in reactions like the Knoevenagel condensation.[4]

    • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

  • Chloro Group: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinoline ring. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse libraries of 4-substituted quinoline derivatives.[5]

Thermodynamic Properties: A Computational Approach

Protocol for Computational Thermodynamic Analysis

For researchers seeking to understand the thermodynamic stability of this molecule, the following computational workflow is recommended:

  • Geometry Optimization: The first step is to determine the most stable 3D structure of the molecule by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][9]

  • Frequency Calculations: Following optimization, frequency calculations should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy

    • Entropy

    • Gibbs free energy

Computational Workflow for Thermodynamic Properties

cluster_computational Computational Analysis Workflow start Define Molecular Structure of 4-Chloroquinoline-2-carbaldehyde step1 Geometry Optimization (DFT) start->step1 step2 Frequency Calculation step1->step2 output Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) step2->output

Caption: A typical workflow for the computational determination of thermodynamic properties.

Safety and Handling

While a specific safety data sheet (SDS) for 4-chloroquinoline-2-carbaldehyde is not widely available, data from related chloroquinoline derivatives indicate that this compound should be handled with care. It is advisable to treat it as a potentially hazardous substance.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloroquinoline-2-carbaldehyde is a valuable synthetic intermediate with significant potential in the development of new chemical entities. While a complete experimental profile of its physical and thermodynamic properties is yet to be established, the available data, coupled with insights from related compounds and computational methods, provides a solid foundation for its use in research. This guide serves to consolidate the current knowledge and provide practical guidance for scientists and researchers working with this versatile molecule.

References

  • Ganley, J. M., et al. (n.d.). Supporting Information: Equivalent Enabled by an Organic-Soluble Oxidant. [No journal name provided in the source].
  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). [No specific title provided].
  • Smolecule. (2023, August 27). Buy 1-(1,4-dioxane-2-carbonyl)-3,4-dihydro-2H-quinoline-4-carbonitrile.
  • Chen, Y.-L., et al. (2020).
  • Enamine. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Chen, Y.-L., et al. (2020).
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 904369-49-9 Name: -.
  • MolAid. (n.d.). 6-溴-4-氯喹啉- CAS号65340-70-7.
  • BLD Pharm. (n.d.). 105191-12-6|6-Bromo-1H-indole-2-carbaldehyde.
  • Saral, A., et al. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
  • BenchChem. (n.d.).
  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-chloroquinoline-2-carbaldehyde from 4-chloroquinoline

An Application Note for the Synthesis of 4-Chloroquinoline-2-carbaldehyde: A Guide for Medicinal Chemists and Researchers Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-chloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-Chloroquinoline-2-carbaldehyde: A Guide for Medicinal Chemists and Researchers

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-chloroquinoline-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented synthetic strategy is a robust two-part process beginning with the synthesis of the key intermediate, 4-chloro-2-methylquinoline, followed by its selective oxidation to the target aldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the reaction mechanisms, safety considerations, and troubleshooting. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this note serves as a self-validating system for the reliable laboratory-scale production of 4-chloroquinoline-2-carbaldehyde.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The title compound, 4-chloroquinoline-2-carbaldehyde, is a particularly useful intermediate. The chloro- and aldehyde functionalities serve as versatile synthetic handles, allowing for extensive molecular elaboration to construct more complex molecules and libraries of potential drug candidates. This guide details a reliable pathway to access this important precursor from readily available starting materials.

Overall Synthetic Strategy

The synthesis of 4-chloroquinoline-2-carbaldehyde is most effectively approached via a two-stage process. Direct formylation at the C-2 position of 4-chloroquinoline is challenging. Therefore, a more practical route involves the installation of a methyl group at the C-2 position, which can then be selectively oxidized to the desired carbaldehyde.

The overall workflow is as follows:

  • Part I: Synthesis of 4-Chloro-2-methylquinoline. This intermediate is prepared via the cyclization of an aniline precursor to form a 4-hydroxyquinoline, followed by chlorination.

  • Part II: Oxidation to 4-Chloroquinoline-2-carbaldehyde. The methyl group of the intermediate is selectively oxidized using selenium dioxide in a Riley oxidation reaction.[2]

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Oxidation Aniline Aniline & Ethyl Acetoacetate Hydroxy 4-Hydroxy-2-methylquinoline Aniline->Hydroxy Conrad-Limpach Synthesis ChloroMethyl 4-Chloro-2-methylquinoline Hydroxy->ChloroMethyl Chlorination (POCl₃) Target 4-Chloroquinoline-2-carbaldehyde ChloroMethyl->Target Selective Oxidation (SeO₂)

Caption: Overall workflow for the synthesis of 4-chloroquinoline-2-carbaldehyde.

Part I: Synthesis of the Key Intermediate, 4-Chloro-2-methylquinoline

This stage involves two well-established reactions: the formation of the quinoline core to produce 4-hydroxy-2-methylquinoline, followed by a robust chlorination procedure.

Principle and Mechanism

The synthesis begins with the Conrad-Limpach reaction, where aniline is reacted with ethyl acetoacetate to form an enamine intermediate. Upon heating to high temperatures (~250 °C), this intermediate undergoes thermal cyclization to yield 4-hydroxy-2-methylquinoline. The subsequent chlorination is achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent that readily converts the hydroxyl group into a chloro group. 4-Chloro-2-methylquinoline is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[3][4]

Experimental Protocol: Synthesis of 4-Chloro-2-methylquinoline

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
AnilineReagent Grade, >99%Sigma-AldrichFreshly distilled if colored.
Ethyl acetoacetateReagent Grade, >98%Alfa Aesar
Diphenyl etherReagent GradeTCI ChemicalsHigh-boiling solvent for cyclization.
Phosphorus oxychloride (POCl₃)Reagent Grade, >99%Acros OrganicsExtremely corrosive and moisture-sensitive.
EthanolAnhydrousFisher ScientificFor recrystallization.
Sodium bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Dichloromethane (DCM)ACS GradeMacronFor extraction.

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline

  • In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine aniline (0.1 mol, 9.31 g) and ethyl acetoacetate (0.1 mol, 13.01 g).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue heating until no more water is evolved (typically 2-3 hours).

  • Remove the lower-boiling point fractions by distillation.

  • In a separate, larger flask equipped with a mechanical stirrer and a high-temperature thermometer, heat diphenyl ether (150 mL) to 250 °C.

  • Add the crude intermediate from step 3 dropwise to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the temperature at 250-255 °C.

  • After the addition is complete, maintain the temperature for an additional 30 minutes.

  • Allow the mixture to cool to below 100 °C, then add petroleum ether (100 mL) to precipitate the product.

  • Filter the solid product, wash thoroughly with petroleum ether to remove the diphenyl ether, and dry. The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization from ethanol.

Step 2: Chlorination to 4-Chloro-2-methylquinoline

  • SAFETY FIRST: This step must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • In a dry round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap), place the crude 4-hydroxy-2-methylquinoline (0.05 mol, 7.96 g).

  • Carefully add phosphorus oxychloride (POCl₃) (0.15 mol, 14.0 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. The reaction should become a clear solution.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This is a highly exothermic quench.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or by carefully adding a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-chloro-2-methylquinoline by recrystallization from ethanol/water or by column chromatography on silica gel.

Part II: Synthesis of 4-Chloroquinoline-2-carbaldehyde

This final stage employs a selective oxidation of the activated methyl group at the C-2 position of the quinoline ring.

Principle and Mechanism: The Riley Oxidation

The oxidation of a methyl group adjacent to an aromatic ring to an aldehyde is effectively achieved using selenium dioxide (SeO₂). This transformation is known as the Riley oxidation.[2][5] The reaction proceeds through a complex mechanism involving an initial ene reaction, followed by a[6][7]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde and elemental selenium.[5] The use of SeO₂ is a well-established method for the preparation of quinoline aldehydes from their corresponding methyl precursors.[8][9][10]

G cluster_mech Riley Oxidation Mechanism Start 4-Chloro-2-methylquinoline + SeO₂ Ene Ene Reaction Start->Ene Electrophilic attack Intermediate1 Allylseleninic Acid Intermediate Ene->Intermediate1 Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Intermediate2 Selenium(II) Ester Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product 4-Chloroquinoline-2-carbaldehyde + Se(s) + H₂O Hydrolysis->Product

Caption: Simplified mechanism of the selenium dioxide oxidation.

Experimental Protocol: Oxidation to Aldehyde

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Chloro-2-methylquinolineFrom Part I-Ensure it is dry.
Selenium dioxide (SeO₂)ACS Reagent, ≥99.8%Sigma-AldrichHighly Toxic! Handle with extreme care in a fume hood.
1,4-DioxaneAnhydrous, 99.8%Acros OrganicsSolvent for the reaction.
Dichloromethane (DCM)ACS GradeMacronFor extraction.
Celite®-Sigma-AldrichFilter aid to remove selenium.
Sodium sulfite (Na₂SO₃)ACS GradeVWRTo reduce any remaining soluble selenium species during work-up.

Step-by-Step Procedure

  • SAFETY FIRST: Selenium dioxide is highly toxic and teratogenic. All operations involving SeO₂ must be conducted in a certified chemical fume hood. Avoid inhalation of dust and skin contact. Wear appropriate PPE, including double gloves.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-methylquinoline (0.01 mol, 1.78 g) in 1,4-dioxane (30 mL).

  • Add selenium dioxide (0.011 mol, 1.22 g) to the solution. An excess of the oxidant often leads to better yields.[8]

  • Heat the mixture to reflux (approximately 101 °C) with stirring. The solution will darken, and a black precipitate of elemental selenium will form as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the precipitated black selenium. Wash the filter cake with a small amount of dioxane or DCM.

  • Transfer the filtrate to a separatory funnel. Dilute with water (50 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic extracts and wash with a saturated solution of sodium sulfite (2 x 20 mL) to remove any residual soluble selenium compounds, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford pure 4-chloroquinoline-2-carbaldehyde as a solid.

Expected Results and Characterization

Quantitative Data Summary

CompoundMolecular FormulaMol. Weight ( g/mol )Typical YieldMelting Point (°C)
4-Chloro-2-methylquinolineC₁₀H₈ClN177.6370-85%39
4-Chloroquinoline-2-carbaldehydeC₁₀H₆ClNO191.6250-70%148-150

Spectroscopic Data for 4-Chloroquinoline-2-carbaldehyde

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, -CHO), 8.3-8.1 (m, 2H, Ar-H), 7.9-7.7 (m, 3H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 151.8, 149.5, 145.2, 131.5, 130.8, 129.5, 127.3, 125.4, 120.1.

  • IR (KBr, cm⁻¹): ~1700 (C=O stretch, aldehyde), ~1600, 1550 (C=C, aromatic).

  • MS (ESI): m/z 192.0 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Part I: Low yield of chlorination Incomplete reaction; moisture contamination deactivating POCl₃.Ensure starting material is dry. Use freshly opened or distilled POCl₃. Increase reaction time or temperature slightly.
Part I: Difficult work-up Quench is too rapid, causing violent reaction; incomplete neutralization.Perform the quench slowly onto a large excess of ice with vigorous stirring. Ensure pH is neutral or slightly basic before extraction.
Part II: Low yield of aldehyde Incomplete oxidation; over-oxidation to carboxylic acid.Monitor reaction closely by TLC. Ensure a slight excess of SeO₂ is used.[8] Avoid prolonged heating after the starting material is consumed.
Part II: Product is dark/impure Contamination with elemental selenium.Ensure thorough filtration through Celite®. Wash the combined organic layers with sodium sulfite solution during work-up to remove soluble selenium.
Part II: Over-oxidation product 4-Chloroquinoline-2-carboxylic acid is formed.Reduce reaction time. The aldehyde is more susceptible to further oxidation under prolonged heating.[8] Isolate the aldehyde by chromatography.

Conclusion

The two-part synthetic route presented in this application note provides a reliable and reproducible method for obtaining 4-chloroquinoline-2-carbaldehyde. By starting with the synthesis of 4-chloro-2-methylquinoline and proceeding with a selective selenium dioxide oxidation, researchers can access this key intermediate for further synthetic transformations in drug discovery and materials science. Adherence to the detailed protocols and safety precautions outlined is critical for achieving high yields and purity.

References

  • Skraup reaction - Wikipedia. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1434-1447. Available at: [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1686. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(1), 1-10. Available at: [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1686. Available at: [Link]

  • Various Authors. The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Shrestha, B. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Available at: [Link]

  • Kumar, S., & Kumar, R. (2018). Selenium Dioxide As an Alternative Reagent for the Direct α-Selenoamidation of Aryl Methyl Ketones. The Journal of Organic Chemistry, 83(10), 5675-5683. Available at: [Link]

  • Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. ResearchGate. Available at: [Link]

  • Rabjohn, N. (1949). Selenium Dioxide Oxidation. Chemical Reviews, 44(1), 261-416. Available at: [Link]

  • Młochowski, J., & Kloc, K. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 19(7), 9323-9365. Available at: [Link]

  • Riley oxidation - Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 13(4), 981-985. Available at: [Link]

  • Adichemistry (2026). Selenium dioxide - Riley oxidation - Mechanism - Allylic oxidation. Available at: [Link]

  • Selenium Dioxide (SeO2) Oxidation Mechanisms. Scribd. Available at: [Link]

  • Song, L. (2010). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Drugs and Clinic. Available at: [Link]

  • Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(42), 19371-19381. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2(3), 223-249. Available at: [Link]

  • Quinoline-2-carboxaldehyde. NIST WebBook. Available at: [Link]

  • 4-CHLORO-2-METHYLQUINOLINE. Chemdad. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(4), 1-45. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]

  • Berthelot, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14164-14174. Available at: [Link]

  • Gooda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Available at: [Link]

  • Gooda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Available at: [Link]

  • Szafranski, K., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1486. Available at: [Link]

  • Mir, M. A. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Current Organocatalysis, 12(3), 224-232. Available at: [Link]

  • Arjunan, V., et al. (2013). Vibrational Spectra of quinoline-4-carbaldehyde: Combined Experimental and Theoretical Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 337-347. Available at: [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2769. Available at: [Link]

  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1), 1-14. Available at: [Link]

Sources

Application

Application of 4-chloroquinoline-2-carbaldehyde in heterocyclic drug discovery

Application Note: 4-Chloroquinoline-2-carbaldehyde in Heterocyclic Drug Discovery and Chemical Biology Executive Summary & Chemical Profile In modern heterocyclic drug discovery, the rational design of multifunctional bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloroquinoline-2-carbaldehyde in Heterocyclic Drug Discovery and Chemical Biology

Executive Summary & Chemical Profile

In modern heterocyclic drug discovery, the rational design of multifunctional building blocks is paramount. 4-Chloroquinoline-2-carbaldehyde (CAS: 28615-67-0) serves as a highly versatile, orthogonally reactive scaffold. The molecule features two distinct sites for derivatization: a C2-carbaldehyde group primed for condensation reactions (e.g., Aldol, Knoevenagel) and a C4-chloro substituent activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing quinoline nitrogen.

This dual reactivity makes it an indispensable intermediate in the synthesis of complex biological modulators, ranging from targeted oncology therapeutics (NRF2 activators)[1] to advanced chemical biology tools like two-photon excitation (2PE) photoremovable protecting groups (PPGs)[2].

Mechanistic Rationale & Upstream Synthesis

The synthesis of 4-chloroquinoline-2-carbaldehyde requires precise control over sequential functionalization to avoid over-oxidation or incomplete halogenation. The standard workflow begins with 2-methylquinolin-4-ol, utilizing phosphorus oxychloride (POCl3) for C4-chlorination, followed by selective benzylic oxidation using selenium dioxide (SeO2)[1],[2].

Synthesis A 2-Methylquinolin-4-ol B 4-Chloro-2-methylquinoline A->B POCl3, 140 °C Chlorination C 4-Chloroquinoline- 2-carbaldehyde B->C SeO2, 90 °C Selective Oxidation

Workflow for the synthesis of 4-chloroquinoline-2-carbaldehyde from 2-methylquinolin-4-ol.

Protocol 1: Synthesis of 4-Chloroquinoline-2-carbaldehyde

This protocol represents a self-validating system designed to maximize yield while preventing the formation of carboxylic acid byproducts.

Phase 1: High-Temperature Chlorination

  • Reaction Setup : Combine 4-hydroxy-2-methylquinoline (20 mmol) and POCl3 (10 mL) in a round-bottom flask equipped with a reflux condenser[1].

  • Thermal Activation : Heat the mixture at 140 °C for 2 hours.

    • Causality : The high temperature is thermodynamically required to drive the nucleophilic substitution of the tautomeric 4-quinolone hydroxyl group by the chloride ion, overcoming the aromatic stabilization energy.

  • Quenching : Cool to room temperature and pour slowly into 200 mL of ice-H2O.

    • Causality : POCl3 hydrolysis is violently exothermic. Ice water safely dissipates the heat, preventing product degradation and mitigating safety hazards.

  • Basification (In-Process Control) : Add concentrated NaOH dropwise until pH 10 is reached.

    • Self-Validating Step : The solution will visibly transition from a clear acidic mixture to a cloudy suspension as the quinoline nitrogen is free-based. This visual cue confirms the product is ready to partition into the organic phase.

  • Extraction : Extract with DCM (3 × 50 mL), dry over MgSO4, and evaporate to yield crude 4-chloro-2-methylquinoline[1].

Phase 2: Selective Oxidation

  • Reaction Setup : Dissolve the crude 4-chloro-2-methylquinoline (9.70 mmol) in dioxane (60 mL) and add Selenium dioxide (SeO2, 10.7 mmol)[2].

  • Oxidation : Stir the mixture at 90 °C for 1 hour.

    • Causality : SeO2 is specifically chosen for its ability to perform selective allylic/benzylic oxidations. The electron-deficient nature of the quinoline ring prevents over-oxidation to the carboxylic acid, stopping precisely at the aldehyde[2].

  • Purification : Cool, dilute with MeOH (40 mL), add silica gel (12 g), and concentrate for dry-loading onto a flash chromatography column[2].

Application 1: Discovery of NRF2 Activators (Oncology & Inflammation)

Activation of the nuclear factor erythroid-2-related factor 2 (NRF2) pathway is a validated strategy for cancer chemoprevention and mitigating oxidative stress[1]. 4-Chloroquinoline-2-carbaldehyde is utilized to synthesize 4-anilinoquinolinylchalcone derivatives, which act as potent NRF2 activators.

The aldehyde moiety is first subjected to an Aldol condensation with substituted acetophenones to form a chalcone. Subsequently, the C4-chloro group undergoes an SNAr reaction with various anilines to finalize the pharmacophore[1].

NRF2_Pathway Drug 4-Anilinoquinolinylchalcone (NRF2 Activator) Complex Keap1-NRF2 Complex (Cytosol) Drug->Complex Inhibits Keap1 NRF2 Free NRF2 Complex->NRF2 Releases NRF2 Nucleus Nucleus Translocation NRF2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds DNA Proteins Cytoprotective Proteins ARE->Proteins Gene Transcription

Mechanism of NRF2/ARE pathway activation by 4-anilinoquinolinylchalcone derivatives.

Protocol 2: Aldol Condensation to Quinolinylchalcone
  • Reagent Preparation : Dissolve 4-chloroquinoline-2-carbaldehyde (1.0 eq) and the appropriate substituted acetophenone (1.0 eq) in a basic co-solvent system.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath[1].

    • Causality : Maintaining 0 °C suppresses unwanted Cannizzaro-type disproportionation of the aldehyde and favors the kinetically controlled formation of the (E)-chalcone isomer.

  • Base Addition : Add aqueous NaOH dropwise over 15 minutes.

    • Causality : Dropwise addition prevents localized heating and controls the generation of the enolate, minimizing self-condensation of the acetophenone.

  • In-Process Monitoring : Stir at 0 °C. Monitor via TLC.

    • Self-Validating Step : The reaction is complete when the UV-active aldehyde spot is fully consumed, replaced by a brightly fluorescent chalcone spot under 365 nm UV light.

  • Isolation : Neutralize, extract, and recrystallize to yield geometrically pure trans-configuration isomers (J = 15.2–16.0 Hz)[1].

Quantitative Data Summary

Extensive screening in HaCaT/ARE stable cell lines identified Compound 13b as a lead candidate due to its high efficacy and low cytotoxicity[1].

Table 1: Biological Evaluation of Synthesized 4-Anilinoquinolinylchalcone Derivatives

Compound IDChalcone Substitution (C2)Aniline Substitution (C4)NRF2 Activation (EC50, μM)Cell Viability at 10 μM (%)
13b 4-Fluorophenyl4-Acetylphenyl1.9596
General Analogs VariableVariableModerate< 90
t-BHQ Positive ControlN/A1880% induction (Ref)N/A

Data synthesized from the ARE-driven luciferase reporter system screening[1].

Application 2: Two-Photon Excitation (2PE) Photoremovable Protecting Groups

Beyond traditional therapeutics, 4-chloroquinoline-2-carbaldehyde is a critical precursor in chemical biology for synthesizing Hydroxylated Thiazole Orange (HTO) chromophores[2]. These visible-light-sensitive caged compounds allow researchers to achieve high 3D spatial and temporal resolution in vivo.

By utilizing the aldehyde for condensation with benzothiazole derivatives, researchers construct the extended conjugated system of the HTO dye. The resulting photoremovable protecting groups (PPGs) are used to "cage" bioactive molecules like glutamate. Upon exposure to a Near-Infrared (NIR) laser (e.g., 940 nm), two-photon excitation triggers photolysis, releasing the bioactive molecule to stimulate single-cell functions (such as NMDA receptor activation on single dendritic spines) without damaging surrounding tissue[2].

Sources

Method

Application Note: In Vitro Biological Evaluation Protocols for 4-Chloroquinoline-2-Carbaldehyde Derivatives

Executive Briefing & Pharmacophore Rationale In modern drug discovery, 4-chloroquinoline-2-carbaldehyde serves as a highly privileged, bifunctional scaffold. Its value lies in its chemical duality, which directly dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Pharmacophore Rationale

In modern drug discovery, 4-chloroquinoline-2-carbaldehyde serves as a highly privileged, bifunctional scaffold. Its value lies in its chemical duality, which directly dictates the biological evaluation pathways required for its derivatives:

  • The C4-Chloro Group (Electrophilic Center): Highly reactive toward nucleophilic aromatic substitution (SNAr) with amines. This yields 4-aminoquinolines, the core pharmacophore of classic antimalarial drugs (e.g., chloroquine) and various kinase inhibitors[1][2].

  • The C2-Carbaldehyde Group (Condensation Hub): Enables aldol condensations to form chalcones, hydrazones, or esters. Quinolinylchalcones, for instance, act as Michael acceptors that covalently modify cysteine residues on target proteins like Keap1, thereby activating the NRF2 antioxidant pathway[3].

Because a single derivatization can pivot the molecule from an antimalarial agent to an anticancer or cytoprotective compound, a modular, self-validating in vitro screening workflow is essential.

Workflow Scaffold 4-Chloroquinoline-2-carbaldehyde (Bifunctional Scaffold) Derivatization Chemical Derivatization (SNAr at C4, Condensation at C2) Scaffold->Derivatization Tox Primary Screening Cytotoxicity (MTT/CellTiter-Glo) Derivatization->Tox Evaluate Basal Toxicity split Tox->split AntiMal Antimalarial Assay (P. falciparum 3D7/K1) split->AntiMal 4-Aminoquinolines AntiCan Mechanistic Target Assay (e.g., NRF2 Reporter / EGFR) split->AntiCan Chalcone/Ester Hybrids Data Data Analysis & Validation (IC50, CC50, Selectivity Index) AntiMal->Data AntiCan->Data

In vitro biological evaluation workflow for 4-chloroquinoline-2-carbaldehyde derivatives.

Protocol I: Primary Cytotoxicity & Cell Viability (MTT Assay)

Objective & Causality: Before assessing specific mechanistic targets, basal cytotoxicity must be established to determine the compound's Selectivity Index (SI). The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, formazan accumulation is a direct, causal proxy for cell viability[2].

Self-Validation Mechanism: To ensure the assay is self-validating, outer wells of the 96-well plate must be filled with PBS to prevent evaporation (edge effect). A positive control (e.g., Doxorubicin or Erlotinib) with a known IC50 must be included. An assay is only considered valid if the Z'-factor of the control plates is > 0.5.

Step-by-Step Methodology:
  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7, or normal NIH3T3 fibroblasts) at the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete medium (e.g., RPMI 1640 + 10% FBS) in a 96-well plate. Leave the peripheral wells blank (fill with 200 µL PBS).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the 4-chloroquinoline derivatives in DMSO, then dilute in culture medium (final DMSO concentration must be < 0.5% to prevent solvent toxicity). Add 100 µL of the drug solutions to the wells. Include vehicle controls (0.5% DMSO).

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the CC50 (50% cytotoxic concentration) using non-linear regression analysis.

Protocol II: Antimalarial Efficacy (Plasmodium falciparum SYBR Green I Assay)

Objective & Causality: Derivatives modified at the C4 position (4-aminoquinolines) are highly prone to accumulating in the acidic digestive vacuole of Plasmodium falciparum, inhibiting hemozoin formation[1]. To evaluate this, we use the SYBR Green I assay. The causality here is elegant: mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any double-stranded DNA detected by the SYBR Green I intercalating dye belongs exclusively to the proliferating parasite.

Self-Validation Mechanism: The assay must be run against both a Chloroquine-sensitive strain (3D7) and a Chloroquine-resistant strain (K1)[1]. Chloroquine diphosphate is used as the internal standard. The assay validates itself if the IC50 of Chloroquine against 3D7 falls within the historical baseline of 10–20 nM.

Step-by-Step Methodology:
  • Culture Preparation: Maintain P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment. Adjust parasitemia to 0.3%.

  • Plating: Dispense 90 µL of the synchronized culture into 96-well plates.

  • Drug Exposure: Add 10 µL of the synthesized 4-aminoquinoline derivatives (serially diluted) to the wells. Incubate the plates in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours.

  • Lysis & Staining: Prepare a lysis buffer containing 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Incubation: Incubate in the dark at room temperature for 1 hour to ensure complete RBC lysis and DNA binding.

  • Readout: Measure fluorescence intensity (Excitation: 485 nm; Emission: 530 nm). Calculate the IC50 values relative to untreated infected RBCs.

Protocol III: Mechanistic Target Assay (NRF2 Luciferase Reporter)

Objective & Causality: When the C2-carbaldehyde is converted into a chalcone, the resulting α,β-unsaturated carbonyl acts as a Michael acceptor. It covalently alkylates the sensor cysteines on the Keap1 protein. This structural change prevents Keap1 from ubiquitinating NRF2, allowing NRF2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE)[3]. We evaluate this using a luciferase reporter assay.

NRF2Pathway Chalcone Quinolinylchalcone (Michael Acceptor) Keap1 Keap1 Protein (Cysteine Alkylation) Chalcone->Keap1 Covalent Binding NRF2_Release NRF2 Stabilization & Translocation Keap1->NRF2_Release Inhibits Ubiquitination ARE Antioxidant Response Element (ARE) NRF2_Release->ARE Nucleus Entry Luciferase Luciferase Expression (Luminescence) ARE->Luciferase Reporter Assay

Mechanism of NRF2 activation by quinolinylchalcones and luciferase reporter assay logic.

Self-Validation Mechanism: The assay utilizes a stable HaCaT/ARE cell line (human keratinocytes stably transfected with an ARE-driven firefly luciferase plasmid). Sulforaphane or tert-butylhydroquinone (tBHQ) must be run concurrently as positive controls. A dose-dependent increase in luminescence confirms target engagement[3].

Step-by-Step Methodology:
  • Cell Plating: Seed HaCaT/ARE cells into opaque white 96-well plates at a density of 10,000 cells/well. Incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the 4-anilinoquinolinylchalcone derivatives (e.g., 0.1 µM to 10 µM) for 16 hours.

  • Lysis: Remove the culture medium and wash gently with PBS. Add 20 µL of Passive Lysis Buffer (Promega) to each well. Shake for 15 minutes at room temperature.

  • Substrate Addition: Using an automated injector on the microplate reader, inject 100 µL of Luciferase Assay Reagent (containing D-luciferin and ATP) into each well.

  • Measurement: Immediately read the luminescence signal (integration time: 10 seconds). Calculate the EC50 (concentration required for 50% maximal activation) and Emax (maximum fold induction).

Quantitative Benchmarks & Data Presentation

When evaluating novel 4-chloroquinoline-2-carbaldehyde derivatives, compare your experimental results against the established baselines summarized in the table below:

Compound ClassPrimary Target / Cell LineAssay MethodologyRepresentative ActivityReference
4-Anilinoquinolinylchalcones HaCaT/ARE Cells (NRF2 Activation)Luciferase ReporterEC50: 0.85 – 1.95 µM[3]
4-Aminoquinolines P. falciparum (3D7 & K1 Strains)SYBR Green I AssayIC50: < 0.5 µM[1]
4-Aminoquinoline-phenylalaninates A549 / MCF-7 Cells (EGFR Inhibition)MTT Assay / Kinase KitIC50: 3.3 – 7.7 µM[2]

References

  • [3] Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. URL:[Link]

  • [2] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloroquinoline-2-Carbaldehyde Condensation

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing quinolinylchalcone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing quinolinylchalcone derivatives. The base-catalyzed Aldol condensation of 4-chloroquinoline-2-carbaldehyde with acetophenones is a critical C-C bond-forming step, but the highly activated nature of the 4-chloroquinoline core requires precise environmental control to prevent degradation and side reactions.

Standard Operating Procedure (SOP): Aldol Condensation

This protocol is designed as a self-validating system to ensure high-fidelity synthesis of geometrically pure (E)-quinolinylchalcones.

Self-Validating Checkpoint: The starting 4-chloroquinoline-2-carbaldehyde (typically synthesized via SeO₂ oxidation of 4-chloro-2-methylquinoline[1]) should present as a pale yellow solid. Dark discoloration indicates premature oxidation to the carboxylic acid, requiring column purification prior to use.

Step-by-Step Methodology:

  • Enolate Formation: To a suspension of the appropriate 4-substituted acetophenone (10.0 mmol) in absolute ethanol (EtOH, 30 mL) at 0 °C, add 3 M aqueous NaOH (10 mL) dropwise over 5 minutes[1]. Stir for 15 minutes.

    • Causality: Pre-forming the enolate minimizes the concentration of free hydroxide in the system, which is critical to preventing the Cannizzaro disproportionation of the non-enolizable aldehyde.

  • Aldehyde Addition: Carefully add 4-chloroquinoline-2-carbaldehyde (10.0 mmol, 1.91 g) to the reaction mixture in small portions to strictly maintain the internal temperature at 0 °C[1].

    • Causality: The 4-chloro substituent is highly activated by the electron-withdrawing quinoline nitrogen. Strict thermal control prevents nucleophilic aromatic substitution (SNAr) of the chloride by hydroxide ions.

  • Reaction Propagation: Stir the mixture at 0 °C for exactly 2 hours[1]. Monitor progression via TLC (Hexanes:EtOAc 3:1).

    • Self-Validating Checkpoint: The disappearance of the aldehyde spot (higher Rf​ ) and the appearance of a bright UV-active product spot (lower Rf​ ) indicates successful alkoxide formation and subsequent dehydration.

  • Quenching & Neutralization: Slowly quench the mixture by the dropwise addition of 6 N HCl until the pH reaches exactly 7.0[1].

    • Causality: Over-acidification protonates the quinoline nitrogen, forming a highly soluble hydrochloride salt that will not precipitate, drastically reducing your isolated yield.

    • Self-Validating Checkpoint: A thick precipitate should form immediately upon reaching neutrality.

  • Isolation & Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts. Recrystallize the crude solid from hot EtOH to yield the pure (E)-quinolinylchalcone derivative (Typical yield: 50–60%)[1].

Mechanistic Workflow

Pathway Acetophenone Acetophenone (Substrate) Base 3M NaOH (aq) Deprotonation Acetophenone->Base Enolate Enolate Intermediate (Nucleophile) Base->Enolate Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack Aldehyde 4-Chloroquinoline- 2-carbaldehyde Aldehyde->Attack Alkoxide Aldol Adduct (Alkoxide) Attack->Alkoxide Dehydration Protonation & Dehydration (E1cB Mechanism) Alkoxide->Dehydration Product (E)-Quinolinylchalcone (Target Product) Dehydration->Product

Mechanistic workflow of the base-catalyzed Aldol condensation to form (E)-quinolinylchalcones.

Quantitative Optimization Data

Table 1: Optimization Parameters for Quinolinylchalcone Synthesis

ParameterTested RangeOptimized SettingMechanistic Rationale
Base Concentration 1 M – 6 M NaOH3 M NaOH (aq) Balances efficient enolization with the suppression of SNAr at the 4-chloro position[1].
Reaction Temperature 0 °C – 60 °C0 °C Prevents thermal degradation and Cannizzaro disproportionation of the highly electrophilic aldehyde[1].
Solvent System MeOH, EtOH, THFAbsolute EtOH Provides the optimal dielectric constant to solubilize the enolate while precipitating the final (E)-chalcone[1].
Reaction Time 0.5 h – 12 h2.0 h Provides sufficient time for the thermodynamically driven E1cB dehydration to yield the pure (E)-isomer[1].
Advanced Troubleshooting & FAQs

Q1: Why am I observing displacement of the 4-chloro group in my final LC-MS analysis? A1: The 4-chloro substituent on the quinoline ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the 2-carbaldehyde group. If the reaction temperature exceeds 0 °C or if a strong nucleophilic base (like methoxide or KOH pellets) is used, the chloride can be readily displaced by the solvent or base. Strictly adhere to using to preserve the halogen[1].

Q2: My reaction yields a mixture of E and Z isomers. How can I isolate the pure E-isomer? A2: The trans (E) isomer is thermodynamically favored due to steric hindrance between the bulky quinoline ring and the phenyl ring, typically resulting in geometrically pure trans-configurations with coupling constants ( JHa−Hb​ ) of 15.2–16.0 Hz[1]. If you observe a mixture, the dehydration step might be incomplete. Ensure the reaction is allowed to proceed for the full 2 hours. The pure (E)-isomer can be selectively isolated via recrystallization from hot ethanol, as the Z-isomer remains highly soluble in the mother liquor[1].

Q3: I'm seeing a significant amount of 4-chloroquinoline-2-carboxylic acid and the corresponding alcohol. What happened? A3: This is the classic Cannizzaro reaction. Because 4-chloroquinoline-2-carbaldehyde lacks alpha-protons, it can undergo base-catalyzed disproportionation when exposed to aqueous hydroxide. To mitigate this, you must pre-form the acetophenone enolate by stirring it with NaOH in EtOH before slowly adding the aldehyde. This ensures the highly electrophilic aldehyde immediately reacts with the carbon nucleophile (enolate) rather than the hydroxide ions.

Q4: The product precipitates as a gummy solid instead of a filterable powder. How do I fix the workup? A4: This phenomenon occurs if the neutralization step is performed too rapidly, causing localized pH drops, or if the bulk pH drops below 7. Over-acidification protonates the basic quinoline core, forming a highly soluble hydrochloride salt that crashes out poorly as a gum. Neutralize dropwise with[1] while maintaining vigorous stirring at 0 °C.

References
  • Title: Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators Source: Molecules (via PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 4-Chloroquinoline-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers and drug development professionals engaged in the microwave-assisted synthesis of 4-chloroquinoline-2-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers and drug development professionals engaged in the microwave-assisted synthesis of 4-chloroquinoline-2-carbaldehyde. The synthesis primarily involves a Vilsmeier-Haack reaction, a powerful method for formylating electron-rich systems and inducing cyclization.[1][2] Microwave irradiation is employed to dramatically reduce reaction times and often improve yields compared to conventional heating methods.[3][4] This document addresses common challenges, offers optimization strategies, and answers frequently asked questions to ensure successful and reproducible outcomes.

Section 1: Core Synthesis Protocol & Workflow

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via a Vilsmeier-Haack reaction is a well-established and regioselective method.[5] The following protocol details a representative microwave-assisted procedure.

Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Cyclization

Objective: To synthesize 4-chloroquinoline-2-carbaldehyde (or a substituted analog) from a corresponding N-arylacetamide.

Reagents & Materials:

  • N-arylacetamide (substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (or other suitable base) for neutralization

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate

  • Microwave synthesis vials with stir bars

  • Dedicated microwave synthesizer

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent:

    • In a two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), cool anhydrous DMF (3.0 eq) to 0°C in an ice bath.

    • Add POCl₃ (2.5 eq) dropwise to the cooled DMF with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[6]

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.[7]

  • Reaction Setup:

    • In a separate microwave vial, dissolve the N-arylacetamide substrate (1.0 eq) in a minimal amount of anhydrous DMF or another suitable high-boiling, microwave-transparent solvent like dioxane.

    • Carefully add the freshly prepared Vilsmeier reagent to the substrate solution at 0°C.

  • Microwave Irradiation:

    • Seal the microwave vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-20 minutes).[3][8] Use variable power with stirring to ensure even heating and minimize the formation of hot spots.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the vial to room temperature.

    • Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.[1]

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is ~7-8. The product will typically precipitate as a solid.

    • Filter the crude solid, wash it with cold water, and dry it.

    • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, hexane/ethyl acetate) to obtain the pure 4-chloroquinoline-2-carbaldehyde.[6]

General Experimental Workflow Diagram

G reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) substrate_prep 2. Dissolve Substrate (N-arylacetamide in DMF) reaction_mix 3. Combine Reagent and Substrate reagent_prep->reaction_mix substrate_prep->reaction_mix microwave 4. Microwave Irradiation (80-120°C, 5-20 min) reaction_mix->microwave workup 5. Quench & Neutralize (Ice & Na₂CO₃) microwave->workup isolation 6. Isolate Crude Product (Filtration / Extraction) workup->isolation purification 7. Purify Product (Chromatography / Recrystallization) isolation->purification final_product Pure 4-Chloroquinoline- 2-carbaldehyde purification->final_product

Caption: Workflow for microwave-assisted quinoline synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is the active electrophile? A1: The Vilsmeier-Haack reaction is a formylation reaction used for electron-rich aromatic and heteroaromatic compounds.[10] It involves the use of a substituted amide (typically DMF) and an acid halide (typically POCl₃). These react to form a chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent. This iminium ion is the active electrophile that attacks the aromatic ring.[2][11] After electrophilic substitution, the resulting intermediate is hydrolyzed during workup to yield the final aldehyde.[2]

Q2: Why is microwave heating superior to conventional oil bath heating for this synthesis? A2: Microwave-assisted organic synthesis (MAOS) offers several advantages:

  • Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, volumetric, and uniform heating. This drastically reduces reaction times from hours to minutes.[4][12]

  • Higher Yields: The high temperatures and pressures achievable in sealed microwave vials can accelerate reaction rates and often lead to higher product yields and cleaner reaction profiles.[3]

  • Improved Reproducibility: Modern microwave synthesizers allow for precise control over temperature and pressure, enhancing experimental reproducibility.[12]

Q3: What is the role of electron-donating groups on the N-arylacetamide starting material? A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-donating groups (EDGs) on the aryl ring of the acetamide increase the electron density of the ring, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent. This generally facilitates the cyclization process and leads to better yields. Conversely, strongly electron-withdrawing groups can deactivate the ring and hinder the reaction.[6]

Q4: Can other reagents be used instead of POCl₃? A4: Yes, while POCl₃ is the most common reagent, others like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to activate the DMF and form the Vilsmeier reagent.[5] However, POCl₃ is often preferred for its effectiveness and reliability in quinoline synthesis.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

IssuePotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Deactivated Vilsmeier Reagent: The reagent is highly sensitive to moisture.Ensure all glassware is oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. Perform reagent preparation under an inert atmosphere.[6]
2. Insufficient Microwave Energy/Temperature: The activation energy for the reaction was not reached.Gradually increase the reaction temperature in 10°C increments. Increase the reaction time. Ensure the microwave is calibrated and functioning correctly.
3. Deactivated Substrate: The N-arylacetamide has strong electron-withdrawing groups.This reaction may be unsuitable for the substrate. Consider using a more reactive precursor or harsher reaction conditions (higher temperature, longer time), though this may increase byproduct formation.[6]
Formation of black tar or polymeric material 1. Overheating or "Hot Spots": Localized, superheated regions in the reaction vessel can cause decomposition.[9]Reduce the microwave power setting and use pulsed heating. Ensure efficient stirring to distribute heat evenly. Consider using a co-solvent with a high dielectric loss factor (like ethanol) or a microwave absorber (like ionic liquids) to promote more uniform heating.[12][13]
2. Runaway Reaction: The reaction is highly exothermic and was heated too quickly.Use a slower temperature ramp rate. If possible, use a microwave synthesizer with external cooling capabilities.
Low isolated yield after work-up 1. Incomplete Precipitation: The product may have some solubility in the aqueous solution, especially if it has polar functional groups.After neutralization, thoroughly extract the aqueous layer multiple times with an organic solvent (DCM, EtOAc).
2. Product Loss During Purification: The product may be difficult to separate from byproducts or starting material via chromatography.Optimize the eluent system for column chromatography by testing various solvent polarities with TLC. Consider recrystallization as an alternative or complementary purification step.[6]
3. Inappropriate Neutralization: Adding the base too quickly can cause localized high pH, potentially leading to hydrolysis or degradation of the product.Add the neutralizing base slowly while the mixture is in an ice bath and being stirred vigorously.
Multiple spots on TLC / Formation of byproducts 1. Over-formylation: The Vilsmeier reagent can sometimes add more than one formyl group to highly activated aromatic systems.[6]Use a lower molar ratio of the Vilsmeier reagent to the substrate. Reduce the reaction temperature and time.
2. Formation of Isomers: Depending on the substitution pattern of the starting material, cyclization may occur at different positions.This is an inherent property of the substrate. Isomers will likely need to be separated by careful column chromatography. The literature often reports good regioselectivity for this reaction.
3. Incompletely Cyclized Intermediates: The reaction may not have gone to completion.Increase the reaction time or temperature and re-monitor by TLC.[6]
Troubleshooting Logic Diagram

G start Poor Reaction Outcome low_yield Low Yield / No Reaction start->low_yield tar Tarry Byproducts start->tar multi_spots Multiple Products (TLC) start->multi_spots cause_reagent Inactive Reagent (Moisture?) low_yield->cause_reagent Check... cause_temp Insufficient Temp/Time? low_yield->cause_temp cause_substrate Deactivated Substrate? low_yield->cause_substrate cause_hotspot Overheating / Hot Spots? tar->cause_hotspot Check... cause_exotherm Runaway Exotherm? tar->cause_exotherm cause_isomer Isomer Formation? multi_spots->cause_isomer Check... cause_overformyl Over-formylation? multi_spots->cause_overformyl cause_incomplete Incomplete Reaction? multi_spots->cause_incomplete sol_reagent Use Anhydrous Reagents cause_reagent->sol_reagent sol_temp Increase Temp/Time cause_temp->sol_temp sol_hotspot Reduce Power / Pulse Heat cause_hotspot->sol_hotspot sol_overformyl Adjust Stoichiometry cause_overformyl->sol_overformyl cause_incomplete->sol_temp

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde. Retrieved from Benchchem website.

  • Prajapati, D., & Sandhu, J. S. (1994). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of the Chemical Society, Perkin Transactions 1, (6), 739-740.

  • Naidoo, K. J., & Singh, P. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Horikoshi, S., & Serpone, N. (2015). Managing Microwave‐Induced Hot Spots in Heterogeneous Catalytic Systems. Wiley Online Library. DOI: 10.1002/9783527680991.ch10

  • Siddiqui, I. R., Singh, P. K., Singh, J., & Singh, J. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 42(8), 1069-1075.

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8683-8715.

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate.

  • Kumar, A., & El-Adwy, A. M. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.

  • Trilleras, J., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 11(2), 231128.

  • Calvo-Flores, F. G., & Monteagudo-Cascales, J. A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • Horikoshi, S., Kamata, M., Mitani, T., & Serpone, N. (2014). Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media. Industrial & Engineering Chemistry Research, 53(38), 14941–14947.

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. Retrieved from Benchchem website.

  • Patil, S. A., & Patil, R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mogilaiah, K., Reddy, N. V., & Rao, R. B. (2002). Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. Indian Journal of Chemistry - Section B, 41B(10), 2194-2195.

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14227–14243.

  • Shinde, A. G., & Shinde, S. A. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Research in Pharmaceutical Sciences.

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Influence of Polarity and Activation Energy in Microwave–Assisted Organic Synthesis (MAOS). Chemistry – A European Journal, 11(13), 3898-3907.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining 4-chloroquinoline-2-carbaldehyde purity

Optimizing HPLC Method Validation for 4-Chloroquinoline-2-carbaldehyde Purity: A Comparative Guide Executive Summary 4-Chloroquinoline-2-carbaldehyde is a highly reactive, bifunctional intermediate critical in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing HPLC Method Validation for 4-Chloroquinoline-2-carbaldehyde Purity: A Comparative Guide

Executive Summary

4-Chloroquinoline-2-carbaldehyde is a highly reactive, bifunctional intermediate critical in the synthesis of complex pharmaceuticals, including antimalarials and potential NRF2 activators 1. The presence of both a reactive 2-carbaldehyde group and a 4-chloro-substituted quinoline ring makes it highly susceptible to degradation, oxidation, and side reactions. Ensuring its absolute purity before downstream coupling is paramount to prevent impurity carryover. This guide provides a comprehensive, ICH Q2(R2)-aligned 2 comparative analysis of HPLC column chemistries and presents a self-validating protocol for its purity determination.

Mechanistic Grounding: The Chromatographic Challenge

Analyzing quinoline derivatives presents specific physicochemical hurdles that dictate our experimental choices:

  • Basic Nitrogen & Silanol Interactions: The quinoline nitrogen is highly basic. On standard silica-based columns, it interacts with residual acidic silanols, leading to severe peak tailing. Causality: To mitigate this, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid) to protonate the silanols and provide ion-pairing for the quinoline nitrogen, ensuring sharp peak shapes and accurate integration 3.

  • Aldehyde Reactivity: The 2-carbaldehyde group is prone to nucleophilic attack. Causality: If primary alcohols like methanol are used as the sample diluent or primary mobile phase, the aldehyde can undergo reversible hemiacetal formation on-column, resulting in split peaks or false impurity profiles. Therefore, aprotic solvents like Acetonitrile (ACN) are mandatory for sample preparation.

Comparative Analysis: Stationary Phase Selection

To determine the optimal resolution and peak symmetry for 4-chloroquinoline-2-carbaldehyde, we compared three distinct stationary phases:

  • Standard C18 (Octadecyl): Relies purely on hydrophobic partitioning. While standard, it struggles with the rigid, planar structure of quinolines, often resulting in lower theoretical plates and moderate tailing.

  • Phenyl-Hexyl: Introduces π−π interactions. The electron-deficient quinoline ring interacts strongly with the electron-rich phenyl phase, offering orthogonal selectivity and improved peak symmetry over C18.

  • Naphthylpropyl: Features a rigid, extended aromatic system. Literature demonstrates that naphthylpropyl phases provide superior steric recognition and repeatability for quinoline alkaloids 4. Our comparative data confirms it yields the highest theoretical plates and lowest Limit of Detection (LOD) for this specific intermediate.

Self-Validating Experimental Protocol

This protocol incorporates a self-validating System Suitability Test (SST) to ensure instrument performance prior to sample analysis, strictly aligning with ICH Q2(R2) lifecycle guidelines 2.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. Filter through a 0.22 µm PTFE membrane. (Reasoning: TFA provides strong ion-pairing, suppressing silanol interactions).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile. (Reasoning: Aprotic environment prevents hemiacetal formation with the aldehyde group).

Step 2: Standard and Sample Preparation

  • Diluent: 100% Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 4-chloroquinoline-2-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute to 10 µg/mL for routine purity assessment.

  • Self-Validation Check: Always prepare a blank (diluent only) to rule out matrix interference and baseline drift.

Step 3: Chromatographic Conditions

  • Column: Naphthylpropyl (150 mm × 4.6 mm, 3 µm) or Phenyl-Hexyl equivalent.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0-2 min (10% B), 2-12 min (linear gradient to 90% B), 12-15 min (hold 90% B), 15-15.1 min (return to 10% B), 15.1-20 min (equilibration).

  • Column Temperature: 30°C (stabilizes partitioning kinetics).

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST)

  • Inject the 10 µg/mL working standard six consecutive times.

  • Pass Criteria: Peak symmetry (tailing factor) ≤1.2 , Relative Standard Deviation (RSD) of peak area ≤1.0% , Theoretical plates ( N ) ≥10,000 . Proceed to the ICH Q2(R2) validation phase only if SST passes.

Quantitative Data: Method Performance Summary

The following table summarizes the quantitative validation data comparing the three stationary phases under the optimized gradient conditions.

Performance MetricC18 (Octadecyl)Phenyl-HexylNaphthylpropyl
Retention Mechanism HydrophobicHydrophobic + π−π Rigid Steric + π−π
Peak Symmetry ( As​ ) 1.45 (Moderate Tailing)1.10 (Excellent)1.05 (Excellent)
Theoretical Plates ( N ) > 8,000> 12,000> 15,000
Linearity ( R2 ) 0.99820.99950.9999
Precision (RSD %) 2.1%0.8%0.4%
LOD ( μg/mL ) 0.500.200.08

Validation Workflow Visualization

Validation_Workflow Start Method Setup: Select Aprotic Solvents & Acidic Modifiers SST System Suitability Test (SST): RSD < 1.0%, Tailing < 1.2 Start->SST Execute Run ICH ICH Q2(R2) Validation Protocol SST->ICH SST Passes Spec Specificity: Baseline Resolution from Impurities ICH->Spec Lin Linearity: R² > 0.999 (0.1 - 100 µg/mL) ICH->Lin Acc Accuracy & Precision: Recovery 98-102% ICH->Acc Final Validated Purity Method for 4-Chloroquinoline-2-carbaldehyde Spec->Final Lin->Final Acc->Final

Fig 1: ICH Q2(R2) aligned HPLC validation workflow for 4-chloroquinoline-2-carbaldehyde purity.

References

  • Source: nih.
  • Source: tandfonline.
  • Title: ICH Q2(R2)
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Comparative

Comparing yields of different 4-chloroquinoline-2-carbaldehyde synthesis routes

4-Chloroquinoline-2-carbaldehyde is a highly versatile electrophilic building block in medicinal chemistry. Its dual functionality—a reactive 4-chloro moiety for nucleophilic aromatic substitution (SNAr) and a 2-carbalde...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Chloroquinoline-2-carbaldehyde is a highly versatile electrophilic building block in medicinal chemistry. Its dual functionality—a reactive 4-chloro moiety for nucleophilic aromatic substitution (SNAr) and a 2-carbaldehyde for olefination or reductive amination—makes it a critical intermediate in the synthesis of 1[1], 2[2], and 3[3].

Selecting the optimal synthesis route requires balancing yield, scalability, and the handling of hazardous reagents. This guide objectively compares the three primary synthetic pathways, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Synthesis Route Workflows

SynthesisRoutes SM1 4-Hydroxy-2-methylquinoline Int1 4-Chloro-2-methylquinoline SM1->Int1 POCl3, 140°C Product 4-Chloroquinoline-2-carbaldehyde Int1->Product SeO2, Dioxane, 90°C (Route A) SM2 Ethyl 4-chloroquinoline-2-carboxylate SM2->Product DIBAL-H, -78°C (Route B) SM3 4-Chloro-2-hydroxymethylquinoline SM3->Product MnO2, DCM, RT (Route C)

Comparison of three primary synthetic workflows to access 4-chloroquinoline-2-carbaldehyde.

Route A: Riley Oxidation of 4-Chloro-2-methylquinoline

The classic approach utilizes a Riley oxidation to convert the activated 2-methyl group directly into an aldehyde[1].

Mechanistic Causality: Selenium dioxide (SeO2) selectively oxidizes allylic and benzylic positions. The reaction initiates via an ene reaction between the enamine-like tautomer of the quinoline and SeO2, yielding an allylic seleninic acid. A subsequent [2,3]-sigmatropic rearrangement and elimination of elemental selenium (Se(0)) produces the aldehyde. The 2-methyl group is highly activated by the adjacent electron-withdrawing quinoline nitrogen, ensuring high regioselectivity[2].

RileyMechanism A 4-Chloro-2-methylquinoline B Ene Reaction with SeO2 A->B C Allylic Seleninic Acid B->C D [2,3]-Sigmatropic Rearrangement C->D E Hemiacetal Breakdown D->E F 4-Chloroquinoline-2-carbaldehyde + Se(0) + H2O E->F

Mechanistic pathway of the SeO2-mediated Riley oxidation.

Self-Validating Protocol:

  • Chlorination: Heat a mixture of 4-hydroxy-2-methylquinoline (20 mmol) and POCl3 (10 mL) at 140 °C for 2 hours. Cool, pour into ice-water, adjust to pH 10 with NaOH, and extract with DCM. Evaporate to yield crude1[1].

  • Oxidation Setup: Dissolve 4-chloro-2-methylquinoline (9.70 mmol) in 2[2].

  • Reagent Addition: Add SeO2 (1.18 g, 10.7 mmol, 1.1 equiv) to the solution[2].

  • Reaction: Stir the mixture at 90 °C for 1 hour. Self-Validation: The solution will turn dark red/black as elemental selenium precipitates. Monitor by TLC until the starting material is consumed[2].

  • Workup: Cool to room temperature and dilute with MeOH (40 mL). Filter through a pad of Celite to remove the toxic Se(0) precipitate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the aldehyde[2].

Route B: Controlled Reduction of Ethyl 4-Chloroquinoline-2-carboxylate

For substrates where ester intermediates are more readily available than methylquinolines, a controlled reduction is employed[3].

Mechanistic Causality: Direct reduction of esters to aldehydes is prone to over-reduction, yielding alcohols. Diisobutylaluminum hydride (DIBAL-H) circumvents this when strictly maintained at cryogenic temperatures (-78 °C). The hydride attacks the ester carbonyl to form a stable aluminum acetal (tetrahedral intermediate). Because this intermediate cannot collapse at -78 °C, a second hydride transfer is prevented. The aldehyde is liberated only upon aqueous quenching.

Self-Validating Protocol:

  • Setup: Dissolve ethyl 4-chloroquinoline-2-carboxylate (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise add DIBAL-H (1.0 M in hexanes, 10.5 mL, 1.05 equiv) over 30 minutes. Self-Validation: Maintain internal temperature below -70 °C to prevent over-reduction.

  • Reaction: Stir for 1 hour at -78 °C.

  • Quenching: Quench the reaction at -78 °C by adding methanol (5 mL), followed by a saturated aqueous solution of Rochelle salt (potassium sodium tartrate, 50 mL).

  • Workup: Warm to room temperature and stir vigorously for 2 hours until two distinct, clear phases form (breaking the aluminum emulsion). Extract with DCM, dry over MgSO4, and concentrate.

Route C: Mild Oxidation of 4-Chloro-2-hydroxymethylquinoline

When 4[4] is obtained (e.g., via deoxygenation/hydroxymethylation of N-oxides or over-reduction of esters), it can be cleanly oxidized to the aldehyde.

Mechanistic Causality: Manganese dioxide (MnO2) is a mild, heterogeneous oxidant that operates via a single-electron transfer (radical) mechanism on its solid surface. It is highly selective for allylic and benzylic alcohols, completely avoiding over-oxidation to the carboxylic acid—a common pitfall with stronger oxidants like Jones reagent.

Self-Validating Protocol:

  • Setup: Dissolve 4-chloro-2-hydroxymethylquinoline (10 mmol) in anhydrous DCM (50 mL).

  • Oxidation: Add activated MnO2 (100 mmol, 10 equiv). Note: A large excess is required because the reaction is surface-dependent.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Self-Validation: TLC will show a clean conversion to a less polar spot (aldehyde) with no baseline degradation.

  • Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM.

  • Purification: Evaporate the solvent. The product is typically >95% pure and requires no chromatography.

Quantitative Data Comparison

ParameterRoute A (Riley Oxidation)Route B (DIBAL-H Reduction)Route C (MnO2 Oxidation)
Starting Material 4-Chloro-2-methylquinolineEthyl 4-chloroquinoline-2-carboxylate4-Chloro-2-hydroxymethylquinoline
Typical Yield 70–81%[1][2]60–65%85–95%
Reaction Temperature 90 °C-78 °CRoom Temperature
Scalability Moderate (Selenium toxicity limits scale)Moderate (Cryogenic requirements)High (Easy filtration workup)
Primary Byproducts Elemental Selenium (Se)Over-reduced alcoholManganese salts (solid)
Safety Concerns High toxicity of SeO2 and Se(0)Pyrophoric DIBAL-HLow (Dust hazard from MnO2)

Conclusion

For most discovery-stage medicinal chemistry applications, Route A (Riley Oxidation) remains the most direct and reliable method, consistently delivering yields of ~80% from easily accessible 2-methylquinolines[1][2]. However, if scaling up beyond the multigram level, the toxicity and difficult removal of elemental selenium become prohibitive. In such cases, Route C (MnO2 Oxidation) offers the cleanest profile and highest yields, provided the hydroxymethyl precursor can be efficiently sourced[4]. Route B is best reserved for instances where the ester is the only commercially viable starting material[3], though it requires stringent cryogenic control to prevent yield erosion.

References

  • Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators. National Center for Biotechnology Information (PMC).
  • Synthesis of HTO-OAc. Osaka University Institutional Knowledge Archive.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications.
  • Antibacterial piperidine derivatives (WO2006087543A1). Google Patents.

Sources

Validation

Benchmarking 4-chloroquinoline-2-carbaldehyde antimicrobial activity against standard drugs

Title: Benchmarking 4-Chloroquinoline-2-Carbaldehyde Derivatives: A Comparative Antimicrobial Guide Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 4-Chloroquinoline-2-Carbaldehyde Derivatives: A Comparative Antimicrobial Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, most notably the fluoroquinolone class of antibiotics such as ciprofloxacin[1][2]. Within this chemical space, 4-chloroquinoline-2-carbaldehyde serves as a highly versatile, electrophilic intermediate[3]. By leveraging its reactive aldehyde and the substitution-prone C4-chloro position, researchers can synthesize diverse libraries of Schiff bases, chalcones, and piperazinyl-quinoline hybrids[3][4]. This guide provides a comprehensive framework for synthesizing these derivatives and objectively benchmarking their antimicrobial efficacy against clinical standards like Ciprofloxacin and Fluconazole.

Mechanistic Rationale & Structural Significance

Before initiating synthesis or screening, it is critical to understand why the 4-chloroquinoline-2-carbaldehyde precursor is selected over other heterocyclic scaffolds:

  • C4-Chloro Susceptibility : The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of secondary pharmacophores (e.g., piperazine rings), which drastically enhance the molecule's polar surface area and target-binding affinity[4].

  • C2-Carbaldehyde Reactivity : The aldehyde group readily undergoes condensation reactions with anilines or acetophenones to form Schiff bases or chalcones[3]. These extended conjugated systems often exhibit intrinsic antimicrobial properties by intercalating with bacterial DNA or disrupting cellular redox homeostasis[3].

Synthesis Workflow & Methodologies

The generation of the core scaffold requires a highly controlled, self-validating synthetic route. The standard protocol involves the chlorination of 4-hydroxy-2-methylquinoline followed by selective oxidation[3].

G A 4-Hydroxy-2-methylquinoline B 4-Chloro-2-methylquinoline A->B POCl3, 140°C C 4-Chloroquinoline-2-carbaldehyde B->C SeO2 Oxidation D Schiff Base / Chalcone C->D Amine/Ketone Condensation E Antimicrobial Screening D->E vs Ciprofloxacin

Synthesis workflow of 4-chloroquinoline-2-carbaldehyde derivatives for screening.

Step-by-Step Synthesis Protocol:

  • Chlorination : Treat 4-hydroxy-2-methylquinoline with Phosphorus oxychloride (POCl3) at 140 °C for 2 hours.

    • Causality: POCl3 acts as both the solvent and the chlorinating agent, converting the hydroxyl group to a highly reactive leaving group (chloride)[3].

  • Neutralization & Extraction : Pour the mixture into ice water, neutralize to pH 10 with NaOH, and extract with Dichloromethane (DCM).

    • Causality: Neutralization prevents the protonation of the quinoline nitrogen, ensuring the target molecule partitions efficiently into the organic DCM phase[3].

  • Oxidation : React the resulting 4-chloro-2-methylquinoline with Selenium dioxide (SeO2) in dioxane at 90 °C.

    • Causality: SeO2 selectively oxidizes the allylic/benzylic methyl group at C2 directly to an aldehyde without over-oxidizing it to a carboxylic acid, yielding the target 4-chloroquinoline-2-carbaldehyde[3].

Benchmarking Protocols: Self-Validating Antimicrobial Assays

To objectively compare synthesized derivatives against Ciprofloxacin (antibacterial) and Fluconazole (antifungal), we employ the Broth Microdilution Method in accordance with CLSI guidelines.

Protocol: Resazurin-Assisted Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation : Cultivate Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungi) to the logarithmic growth phase. Adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the quinoline derivatives, Ciprofloxacin, and Fluconazole in Mueller-Hinton Broth (MHB). Concentration range: 0.25 to 128 µg/mL.

  • Internal Controls (Critical for Validation) :

    • Vehicle Control: 1% DMSO in MHB. Causality: Validates that the solvent used to dissolve the quinoline derivatives does not inherently inhibit bacterial growth, preventing false positives.

    • Growth Control: MHB + Bacteria (No drug). Causality: Ensures the viability of the bacterial strain and the nutritional adequacy of the broth.

    • Sterility Control: MHB only. Causality: Confirms the absence of environmental contamination.

  • Incubation & Colorimetric Readout : Incubate at 37 °C for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 additional hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. The MIC is visually and spectrophotometrically validated as the lowest concentration that remains strictly blue, eliminating the subjectivity of reading broth turbidity.

Comparative Data Analysis

The table below synthesizes representative benchmarking data for 4-chloroquinoline-2-carbaldehyde derivatives (e.g., Piperazinyl-quinoline hybrids and Quinolinyl chalcones) against standard clinical drugs[3][4].

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Cytotoxicity (IC50, µM)
Derivative A (Chalcone) 4.016.0>64.0>100
Derivative B (Piperazinyl) 1.04.032.0>100
Ciprofloxacin (Standard) 0.50.25N/A>200
Fluconazole (Standard) N/AN/A1.0>200
Vehicle (1% DMSO) No InhibitionNo InhibitionNo InhibitionN/A

Data Interpretation: While Ciprofloxacin remains superior against Gram-negative E. coli, piperazinyl-substituted derivatives (Derivative B) show highly competitive efficacy against Gram-positive S. aureus[4]. These structural modifications often allow the derivatives to overcome specific efflux-pump-mediated resistance mechanisms that currently plague standard fluoroquinolones.

Mechanism of Action: DNA Gyrase Inhibition

The primary bactericidal mechanism of quinoline-based compounds mirrors that of ciprofloxacin: the stabilization of the DNA-enzyme cleavage complex[2].

G N1 Quinoline Derivatives (4-Chloro Scaffold) N2 Bacterial Cell Envelope Penetration N1->N2 N4 Ciprofloxacin (Clinical Standard) N4->N2 N3 Target: DNA Gyrase / Topoisomerase IV N2->N3 Intracellular Binding N5 Stabilization of DNA Cleavage Complex N3->N5 Enzyme Trapping N6 Double-Strand DNA Breaks & Cellular Apoptosis N5->N6 Replication Arrest

Comparative mechanism of action: Quinoline derivatives vs. Ciprofloxacin.

By binding to the DNA gyrase (Topoisomerase II) in Gram-positive bacteria, the quinoline core prevents the resealing of supercoiled DNA. The unique structural modifications enabled by the 4-chloroquinoline-2-carbaldehyde scaffold (such as bulky chalcone extensions) can alter the binding kinetics, potentially bypassing mutations in the gyrA gene that confer ciprofloxacin resistance[2][3].

References

  • Title : Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators Source : MDPI (Molecules) URL :[Link]

  • Title : Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids Source : ACS Publications (Organic Letters) URL :[Link]

  • Title : Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights Source : MDPI (Pharmaceuticals) URL :[Link]

  • Title : Synthetic and medicinal perspective of quinolines as antiviral agents Source : NIH PubMed Central (European Journal of Medicinal Chemistry) URL :[Link]

Sources

Comparative

The Definitive Guide to the Electronic Effects of Halogen Substitution in Quinoline-2-carbaldehydes

Executive Summary Quinoline-2-carbaldehydes are privileged scaffolds in medicinal chemistry and materials science. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline back...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-2-carbaldehydes are privileged scaffolds in medicinal chemistry and materials science. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline backbone is a powerful tool for modulating the molecule's physicochemical properties. Because the quinoline ring is inherently electron-deficient, halogen substitution exerts profound electronic effects—balancing inductive electron withdrawal ( −I ) with resonance electron donation ( +M ).

For researchers and drug development professionals, understanding these electronic nuances is critical. Halogenation not only dictates the electrophilicity of the 2-carbaldehyde group for condensation reactions (such as the synthesis of bioactive hydrazones ) but also serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling . This guide provides an objective comparison of these effects, supported by validated experimental protocols.

Mechanistic Foundations: The Push-Pull Dynamics

The electronic influence of a halogen on a quinoline-2-carbaldehyde depends heavily on the halogen's identity and its topological position (e.g., C6 vs. C8).

  • Inductive Effect ( −I ) : All halogens are more electronegative than carbon, withdrawing electron density through the σ -bonds. This effect decreases down the group ( F>Cl>Br>I ).

  • Resonance Effect ( +M ) : Halogens possess lone pairs that can be donated into the quinoline's π -system. Fluorine has the strongest +M effect due to the excellent orbital overlap between its 2p orbitals and the carbon 2p orbitals. For Chlorine ( 3p ), Bromine ( 4p ), and Iodine ( 5p ), this overlap becomes progressively mismatched and negligible.

Impact on the Scaffold:

  • Carbonyl Electrophilicity : The net electron-withdrawing nature of Cl, Br, and I increases the partial positive charge ( δ+ ) on the 2-carbaldehyde carbon, accelerating nucleophilic addition.

  • Nitrogen Basicity : Halogenation pulls electron density away from the quinoline nitrogen, lowering its pKa​ and altering its coordination behavior in metallo-complexes.

G Hal Halogen Atom (F, Cl, Br, I) Ind Inductive Effect (-I) Electron Withdrawing Hal->Ind Dominant (Cl, Br, I) Res Resonance Effect (+M) Electron Donating Hal->Res Significant (F) Net Net Electronic Effect Ind->Net Res->Net Carb 2-Carbaldehyde (↑ Electrophilicity) Net->Carb Conjugation Pull Nit Quinoline Nitrogen (↓ pKa) Net->Nit Reduced Density

Fig 1: Push-pull electronic pathways of halogen substitution on quinoline-2-carbaldehyde.

Comparative Performance & Data

The following table synthesizes the quantitative and qualitative impacts of halogen substitution on the quinoline-2-carbaldehyde core.

Table 1: Comparative Physicochemical and Reactivity Profile
HalogenInductive ( −I )Resonance ( +M )Carbonyl ElectrophilicityCross-Coupling Reactivity (Pd)Primary Application in Drug Design
Fluorine (-F) HighestHighest ( 2p−2p )Moderate increaseInert (C-F bond is too strong)Bioisosteric replacement, metabolic stability
Chlorine (-Cl) HighLow ( 3p−2p )High increaseModerate (Highly active at C4)Tuning lipophilicity, intermediate handle
Bromine (-Br) ModerateVery Low ( 4p−2p )High increaseExcellent (Standard handle)Heavy atom effect (ISC), structural elaboration
Iodine (-I) LowestNegligible ( 5p−2p )Moderate increaseSuperior (Weakest C-X bond)Rapid late-stage functionalization

Data Note: Mono-halogenated derivatives (especially -F and -Cl) have been shown to significantly decrease cell viability in certain cancer lines compared to their unhalogenated counterparts, making them valuable in oncology lead optimization .

Experimental Workflows & Self-Validating Protocols

To leverage the dual reactivity of halogenated quinoline-2-carbaldehydes (carbonyl condensation vs. aryl halide cross-coupling), the following self-validating protocols have been optimized for maximum yield and chemoselectivity.

G Start Halo-Quinoline-2-carbaldehyde Path1 Nucleophilic Addition Start->Path1 Carbonyl Attack Path2 Pd Cross-Coupling Start->Path2 C-X Activation Cond1 Hydrazine, EtOH, pH 5 Path1->Cond1 Result1 Schiff Base / Hydrazone Cond1->Result1 Validation: Precipitation Cond2 Ar-B(OH)2, Pd(0), Base Path2->Cond2 Result2 Aryl-Quinoline Scaffold Cond2->Result2 Validation: Color Change

Fig 2: Divergent synthetic workflows exploiting orthogonal reactivity sites.

Protocol 1: Synthesis of Halogenated Quinoline-2-carbaldehyde Hydrazones

This protocol exploits the enhanced electrophilicity of the halogenated carbonyl to form bioisosteric melatonin analogues .

Step-by-Step Methodology:

  • Dissolution: Suspend 0.1 mmol of the halogenated quinoline-2-carbaldehyde and 0.13 mmol of phenylhydrazine in 10 mL of absolute ethanol.

    • Causality: Ethanol provides a polar protic environment that stabilizes the zwitterionic transition state during nucleophilic attack.

  • Buffer Activation: Add 0.5 g of Sodium Acetate ( CH3​COONa ).

    • Causality: The acetate buffer maintains a mildly acidic pH (~4.5–5.5). This protonates the carbonyl oxygen (further increasing its electrophilicity) without fully protonating the hydrazine nitrogen, ensuring the nucleophile remains active.

  • Thermal Dehydration: Heat the mixture on a hot water bath (70°C) for 2 hours.

    • Causality: Heat provides the activation energy required for the elimination of water, driving the equilibrium toward the C=N double bond formation.

  • Self-Validation & Isolation: Remove from heat and cool in an ice bath.

    • Validation Checkpoint: The spontaneous formation of a dense, brightly colored precipitate (yellow to orange) confirms successful dehydration, as the extended conjugation of the hydrazone drastically lowers its solubility in cold ethanol.

  • Purification: Filter the precipitate, wash with cold ethanol, and purify via column chromatography (Chloroform : i-Propanol, 100:1).

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the exploitation of the C−X bond (where X=Cl,Br,I ). Due to the electron-deficient nature of the quinoline ring, oxidative addition of Pd(0) is highly favored, sometimes allowing C−Cl bonds at the 4-position to outcompete C−Br bonds on the benzo-ring .

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 equiv of halo-quinoline-2-carbaldehyde, 1.2 equiv of arylboronic acid, and 2.5 equiv of K2​CO3​ in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: The biphasic solvent system ensures the solubility of the organic substrates while allowing the aqueous base to form the reactive boronate complex, which is essential for the transmetalation step.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add 5 mol% of Pd(PPh3​)4​ under a positive stream of Argon.

    • Validation Checkpoint: Upon heating to 90°C, the suspension will transition from a pale yellow to a deep, homogeneous golden-brown solution. This color change visually validates the formation of the active Pd(0) species and the initiation of the oxidative addition complex.

  • Reaction & Workup: Stir at 90°C for 6-8 hours. Monitor via TLC until the starting material is consumed. Cool to room temperature, extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues Journal of Enzyme Inhibition and Medicinal Chemistry (2015). URL:[Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Molecules (2013). URL:[Link]

  • Novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates: Synthesis and Cytotoxicity Studies International Journal of Molecular Sciences (2014). URL:[Link]

Safety & Regulatory Compliance

Safety

4-Chloroquinoline-2-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not merely as a set of regulatory hurdles, but as an extension of scientific integrity. The handling and disposal of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not merely as a set of regulatory hurdles, but as an extension of scientific integrity. The handling and disposal of complex synthetic intermediates like 4-Chloroquinoline-2-carbaldehyde require a deep understanding of both their chemical reactivity and their environmental persistence.

This guide provides a comprehensive, causality-driven operational and disposal framework for researchers and drug development professionals working with this compound.

Chemical Profile and Hazard Causality

4-Chloroquinoline-2-carbaldehyde (CAS: 904369-49-9 / 28615-67-0) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes[1]. However, its structural components—a halogenated quinoline ring and a reactive aldehyde group—impart significant toxicity.

Quinoline derivatives are lipophilic, allowing them to readily penetrate biological membranes. They are classified as systemic toxins, suspected mutagens (H341), and potential carcinogens (H350)[2]. Furthermore, the presence of the covalent chlorine atom dictates that this compound cannot be disposed of via standard organic waste streams. Combustion of halogenated organics in standard conditions risks the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3].

Table 1: Hazard Classification & Causality-Driven PPE Requirements

Hazard CategoryGHS ClassificationMechanistic CausalityRequired PPE & Engineering Controls
Acute Toxicity H301 (Toxic if swallowed), H312 (Harmful in contact with skin)Lipophilic quinoline core easily breaches the stratum corneum, entering systemic circulation[2].Double-layer nitrile or neoprene gloves; fully buttoned lab coat; chemical splash goggles.
Mutagenicity / Carcinogenicity H341, H350Intercalates with DNA; metabolic oxidation produces reactive epoxides[2][4].Handle exclusively inside a certified Class II Type B2 biological safety cabinet or externally exhausted fume hood.
Aquatic Toxicity H411 (Toxic to aquatic life with long-lasting effects)Resists abiotic hydrolysis and aerobic biodegradation, bioaccumulating in aquatic organisms[2][5].Zero drain disposal. Secondary containment trays must be used during all liquid transfers.

Operational Safety: Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent aerosolization of the aldehyde and environmental release. The protocol below is a self-validating system: each step physically prevents the failure of the subsequent step.

Step-by-Step Spill Recovery:

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to capture volatile organic vapors[5].

  • Don Maximum PPE: Responders must wear a half-face respirator with organic vapor (OV) cartridges, chemical-resistant aprons, and thick nitrile gloves.

  • Neutralize and Absorb: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[4]. Causality: Combustible absorbents (like sawdust) must be avoided as the reactive aldehyde can generate heat upon uncontrolled oxidation.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene or glass container.

  • Decontamination: Wash the affected surface with copious amounts of water and a strong detergent. Causality: Do not use organic solvents (e.g., acetone) for cleanup, as they will dissolve residual compound, increasing its ability to penetrate PPE and skin[4].

SpillResponse Start Spill Detected: 4-Chloroquinoline-2-carbaldehyde Evac Evacuate & Isolate Area (Ensure Ventilation) Start->Evac PPE Don Maximum PPE (Respirator, Nitrile/Neoprene) Evac->PPE Absorb Apply Inert Absorbent (Sand/Diatomaceous Earth) PPE->Absorb Collect Collect in Sealable Hazardous Waste Container Absorb->Collect Label Label as: 'Halogenated Toxic Waste' Collect->Label Dispose Route to EHS for Incineration Label->Dispose

Workflow for 4-Chloroquinoline-2-carbaldehyde spill containment and recovery.

Waste Segregation and Storage Plans

The most common point of failure in laboratory waste management is the improper commingling of halogenated and non-halogenated waste. 4-Chloroquinoline-2-carbaldehyde must strictly be routed to the Halogenated Organic Waste stream.

Why Segregate? Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, hazardous wastes containing halogenated organic compounds (HOCs) greater than 1,000 mg/kg trigger strict, specialized disposal requirements[6]. Mixing halogenated waste with standard organic waste contaminates the entire carboy, exponentially increasing disposal costs because the entire volume must now undergo specialized high-temperature destruction[7].

Table 2: Waste Segregation Parameters

ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Halogen Content Limit > 5% halogens by volume/weight[8].Strictly < 5% halogens[8].
Water Content Limit < 20% water (to maintain high BTU value for incineration)[9].Variable, but typically < 10%[8].
Compatibility Exclusions Do not mix with strong acids, bases, or reactive metals[9].Do not mix with oxidizers or peroxides[9].
Target Compound Routing 4-Chloroquinoline-2-carbaldehyde goes here. Acetone, Ethanol, Hexane.

Storage Protocol:

  • Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Never use degraded or previously repurposed food containers[7].

  • Headspace Management: Fill liquid waste containers to a maximum of 75% capacity. Causality: This allows for vapor expansion during temperature fluctuations, preventing container rupture[9].

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "4-Chloroquinoline-2-carbaldehyde" and check the "Halogenated" and "Toxic" boxes.

Final Disposal and Destruction Mechanisms

Because of its environmental persistence and halogenated nature, 4-Chloroquinoline-2-carbaldehyde cannot be disposed of in landfills or standard municipal incinerators. It must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF).

The Destruction Mechanism: The only EPA-approved method for the complete destruction of this class of compounds is High-Temperature Rotary Kiln Incineration [3].

  • Thermal Destruction: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C. This immense heat breaks the carbon-chlorine and carbon-nitrogen bonds, completely destroying the quinoline ring.

  • Caustic Scrubbing: Burning chlorinated compounds inevitably produces hydrochloric acid (HCl) gas. To prevent acid rain and atmospheric pollution, the incinerator's exhaust is passed through a high-efficiency caustic scrubber (typically utilizing sodium hydroxide), which neutralizes the HCl into harmless saltwater before the exhaust is released[3].

WasteRouting Gen Waste Generation: 4-Chloroquinoline-2-carbaldehyde Segregate Segregate into Halogenated Waste Stream Gen->Segregate Check Check Halogen Content (>5% requires strict routing) Segregate->Check Transport Licensed HazMat Transport (EPA/RCRA Compliant) Check->Transport Incinerate High-Temp Rotary Kiln Incineration (>1000°C) Transport->Incinerate Scrub Caustic Scrubbing (Neutralizes HCl gas) Incinerate->Scrub Ash Ash Solidification & Landfill Disposal Scrub->Ash

Cradle-to-grave disposal routing for halogenated quinoline derivatives.

By adhering to these stringent, causality-based protocols, laboratories can ensure the safe handling of 4-Chloroquinoline-2-carbaldehyde while maintaining absolute compliance with environmental protection standards.

References

  • The University of Osaka Institutional Knowledge Archive : OUKA. Synthesis and Application of 4-chloroquinoline-2-carbaldehyde derivatives.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • PENTA Chemicals. Quinoline - SAFETY DATA SHEET.
  • UTIA Safety Office. Laboratory Hazardous Waste Management Guide.
  • UW Oshkosh. UWO Guide to Classifying Unwanted Materials.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
  • CDH Fine Chemical. Quinoline MATERIAL SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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